4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester
Overview
Description
4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the empirical formula C18H22BNO4 . It has a molecular weight of 327.18 . The compound is a solid and has a melting point of 107-113 °C .
Molecular Structure Analysis
The SMILES string for this compound isCC1(C)OB(OC1(C)C)c2ccc(cc2)C(=O)NCc3ccco3
. This provides a textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester are not detailed in the search results, boronic esters are known to be involved in various types of reactions. For instance, they play a crucial role in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
As mentioned earlier, 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester is a solid with a melting point of 107-113 °C . It has an empirical formula of C18H22BNO4 and a molecular weight of 327.18 .Scientific Research Applications
Hydrolysis Susceptibility at Physiological pH : Phenylboronic pinacol esters, such as 4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester, are considered for drug design and drug delivery devices, particularly as boron-carriers for neutron capture therapy. These compounds, however, exhibit marginal stability in water and are susceptible to hydrolysis, especially at physiological pH. This aspect needs to be considered when utilizing these compounds for pharmacological purposes (Achilli et al., 2013).
Phosphorescence Properties : Arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This finding is notable as it challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. The phosphorescence of these molecules may be influenced more by solid-state molecular packing rather than the patterns and numbers of boron substituents (Shoji et al., 2017).
Solubility in Organic Solvents : The solubilities of phenylboronic acid and its cyclic esters, including pinacol ester, have been studied in various organic solvents. The solubility varies significantly depending on the solvent, with higher solubility observed in ether and ketones, moderate in chloroform, and very low in hydrocarbons. Such solubility patterns are essential for practical applications in synthesis and formulation (Leszczyński et al., 2020).
Applications in Polymer Synthesis : Phenylboronic acid pinacol ester has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers demonstrate potential as H2O2-responsive delivery vehicles, capable of controlled release in response to environmental stimuli (Cui et al., 2017).
Fluorescent Sensor Development : Phenylboronic acid pinacol ester derivatives have been explored in the development of highly sensitive fluorescent sensors for detecting trace amounts of water. These sensors, based on photo-induced electron transfer, demonstrate the potential of these compounds in analytical applications (Miho et al., 2021).
Safety And Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-9-7-13(8-10-14)16(21)20-12-15-6-5-11-22-15/h5-11H,12H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVQYJVECCENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674672 | |
Record name | N-[(Furan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furfurylaminocarbonyl)phenylboronic acid pinacol ester | |
CAS RN |
1073353-59-9 | |
Record name | N-(2-Furanylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Furan-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Furfurylamino-1-carbonyl)phenyl] boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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